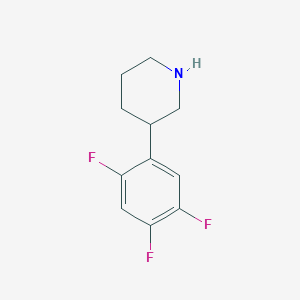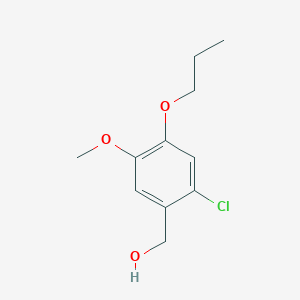
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO3 It is a derivative of phenol, characterized by the presence of chloro, methoxy, and propoxy substituents on the benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxyphenol and propyl bromide.
Etherification: The first step involves the etherification of 2-chloro-5-methoxyphenol with propyl bromide in the presence of a base like potassium carbonate to form 2-chloro-5-methoxy-4-propoxyphenol.
Reduction: The final step involves the reduction of the phenol group to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-methoxy-4-propoxybenzoic acid.
Reduction: 2-Methoxy-4-propoxyphenylmethanol.
Substitution: 2-Amino-5-methoxy-4-propoxyphenylmethanol.
Scientific Research Applications
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro, methoxy, and propoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxyphenol: Lacks the propoxy and methanol groups, resulting in different chemical properties and reactivity.
2-Chloro-4-propoxyphenol: Lacks the methoxy and methanol groups, leading to variations in its chemical behavior.
5-Methoxy-4-propoxyphenylmethanol:
Uniqueness
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15ClO3 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
(2-chloro-5-methoxy-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
GYMHXQVZGWQIDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


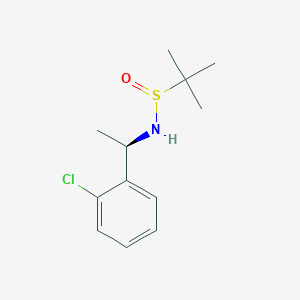
![2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006954.png)
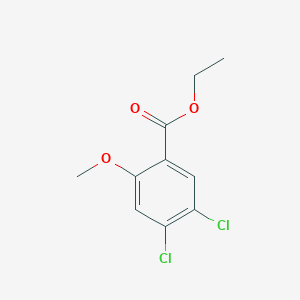
![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)
![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)
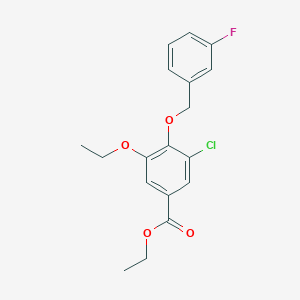
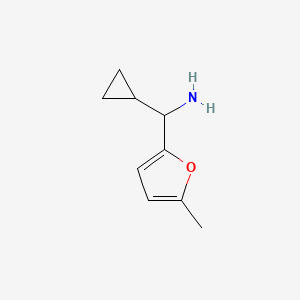
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
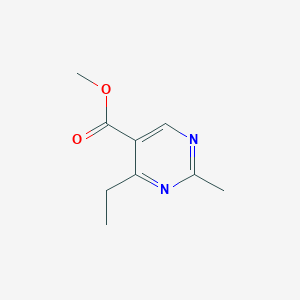
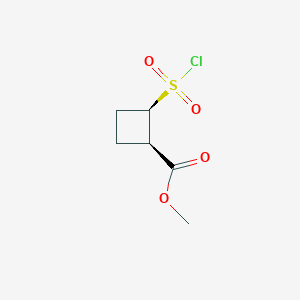
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

